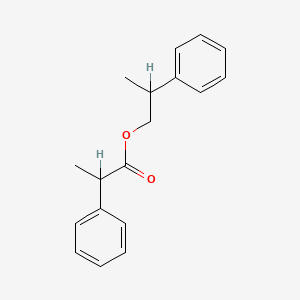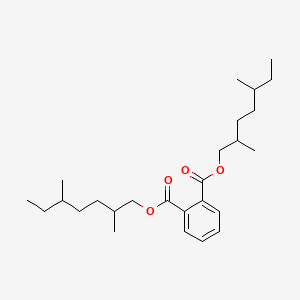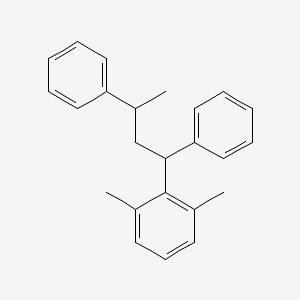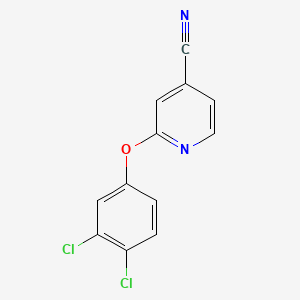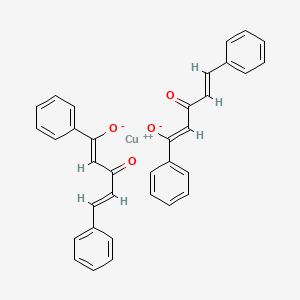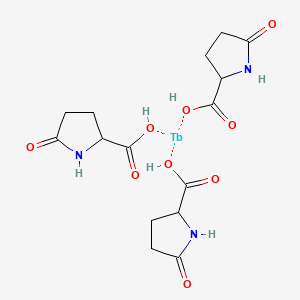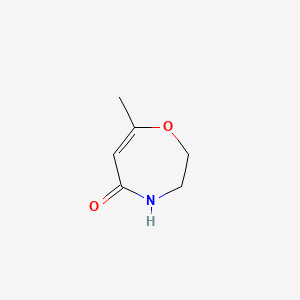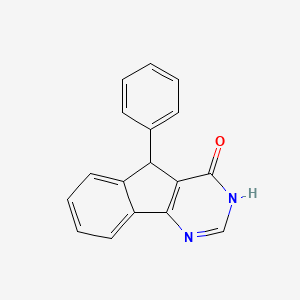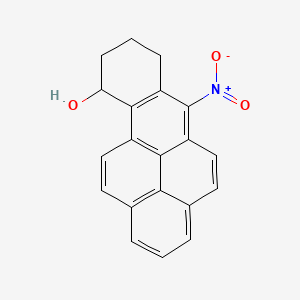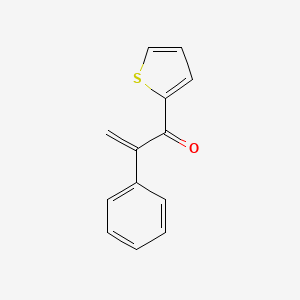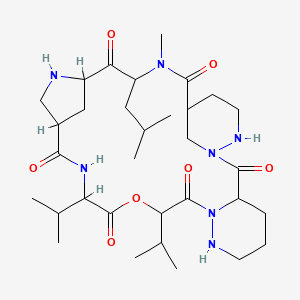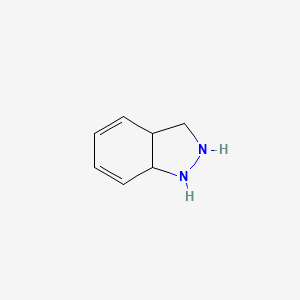
Tetrahydroindazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydroindazole is a heterocyclic compound that belongs to the class of fused pyrazole systems It is characterized by a five-membered ring containing two nitrogen atoms and three adjacent carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrahydroindazole can be synthesized through various methods. One common approach involves the reaction of 2-acetylcyclohexanone with different hydrazines under reflux or microwave irradiation conditions. Microwave irradiation has been found to favor the formation of the desired products with improved yields and shortened reaction times . Another method involves the reaction of 4-(4-ketone-3,6,6-trimethyl-1-tetrahydroindazole) with a hydrazine compound under alkaline conditions .
Industrial Production Methods
Industrial production of this compound derivatives often employs green chemistry principles. Microwave-assisted synthesis is a preferred method due to its efficiency, shorter reaction times, and reduced use of volatile organic compounds . This method is eco-friendly and offers excellent yields compared to conventional methods.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydroindazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form indazole derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
Tetrahydroindazole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and modulators of biological pathways.
Medicine: Investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tetrahydroindazole derivatives varies depending on their specific structure and target. For example, some this compound derivatives act as inhibitors of dihydroorotate dehydrogenase, leading to increased synthesis of p53 and enhanced tumor cell killing . The molecular targets and pathways involved include enzyme inhibition, modulation of signaling pathways, and interaction with cellular receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole: A closely related compound with a similar structure but lacking the tetrahydro ring.
Pyrazole: Another related compound with a five-membered ring containing two nitrogen atoms.
Benzimidazole: A compound with a fused benzene and imidazole ring system.
Uniqueness of Tetrahydroindazole
This compound is unique due to its fused pyrazole system, which imparts distinct chemical and biological properties. Its derivatives have shown promising results in various biological assays, making it a valuable scaffold for drug development and other applications .
Propriétés
Numéro CAS |
92332-99-5 |
|---|---|
Formule moléculaire |
C7H10N2 |
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
2,3,3a,7a-tetrahydro-1H-indazole |
InChI |
InChI=1S/C7H10N2/c1-2-4-7-6(3-1)5-8-9-7/h1-4,6-9H,5H2 |
Clé InChI |
CSDFHCDNAZPVKH-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC=CC2NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


